molecular formula C20H21ClN2O2S B12536474 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- CAS No. 651334-74-6

1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Cat. No.: B12536474
CAS No.: 651334-74-6
M. Wt: 388.9 g/mol
InChI Key: AOYFKPWGFYIXDA-UHFFFAOYSA-N
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Description

1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds widely found in nature and are significant in various biological processes. This particular compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a piperidinylmethyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from aniline derivatives, the Fischer indole synthesis can be employed.

    Introduction of the Chloro Group: Chlorination of the indole core using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: Reaction with phenylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of Piperidinylmethyl Group: Alkylation using piperidine and formaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or desulfonylated products.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would involve its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups might play a role in binding affinity and specificity, while the piperidinylmethyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-: Lacks the chloro group.

    1H-Indole, 4-chloro-3-(methylsulfonyl)-1-(4-piperidinylmethyl)-: Has a methylsulfonyl group instead of phenylsulfonyl.

    1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group.

Uniqueness

The presence of the chloro, phenylsulfonyl, and piperidinylmethyl groups in 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can significantly influence the compound’s properties and applications.

Properties

CAS No.

651334-74-6

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-4-chloro-1-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C20H21ClN2O2S/c21-17-7-4-8-18-20(17)19(26(24,25)16-5-2-1-3-6-16)14-23(18)13-15-9-11-22-12-10-15/h1-8,14-15,22H,9-13H2

InChI Key

AOYFKPWGFYIXDA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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